Dibutyltinbis(myristylmercapto acetate)

Description

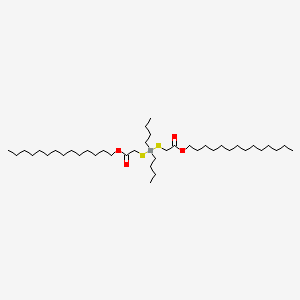

Dibutyltin bis(myristylmercapto acetate) is an organotin compound characterized by a central tin atom bonded to two butyl groups and two myristylmercapto acetate ligands. The myristyl group (C₁₄H₂₉) confers high lipophilicity, while the mercaptoacetate moiety (SCH₂COO⁻) enhances stability and chelating properties. This compound is primarily utilized as a heat stabilizer in polyvinyl chloride (PVC) production, where it prevents degradation during processing. Its structure-activity relationship is influenced by the alkyl chain length, which affects solubility, toxicity, and efficacy compared to other dibutyltin derivatives .

Propriétés

Numéro CAS |

83833-21-0 |

|---|---|

Formule moléculaire |

C40H80O4S2Sn |

Poids moléculaire |

807.9 g/mol |

Nom IUPAC |

tetradecyl 2-[dibutyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |

InChI |

InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

Clé InChI |

JVVULFHXDXRODO-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyltinbis(myristylmercapto acetate) typically involves the reaction of dibutyltin oxide with myristylmercapto acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Dibutyltin oxide+Myristylmercapto acetic acid→Dibutyltinbis(myristylmercapto acetate)

The reaction is usually conducted in an inert atmosphere to prevent oxidation and is often catalyzed by a small amount of acid or base to facilitate the reaction .

Industrial Production Methods

Industrial production of Dibutyltinbis(myristylmercapto acetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Dibutyltinbis(myristylmercapto acetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.

Reduction: Reduction reactions can convert the compound back to its tin(II) state.

Substitution: The compound can undergo substitution reactions where the myristylmercapto acetate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used to replace the ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .

Applications De Recherche Scientifique

Dibutyltinbis(myristylmercapto acetate) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in esterification and transesterification reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of polymers, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of Dibutyltinbis(myristylmercapto acetate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of reaction intermediates. This catalytic activity is crucial in processes such as polymerization and esterification .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Dibutyltin Compounds

Structural and Functional Analogues

Key analogues include:

- Dibutyltin diacetate : Features acetate ligands instead of mercaptoacetate.

- Dibutyltin dichloride : Contains chloride ligands, altering reactivity.

- Dibutyltin dilaurate : Laurate (C₁₂) substituents increase lipophilicity.

- Dibutyltin bis(isooctyl mercaptoacetate) : Isooctyl (branched C₈) substituents reduce steric hindrance.

- Dibutyltin bis(2-ethylhexyl mercaptoacetate) : Branched C₈ substituents balance lipophilicity and volatility .

Toxicity and Maximum Non-Toxic Concentrations

Notes:

- Longer alkyl chains (e.g., laurate, myristyl) reduce cytotoxicity by limiting cellular uptake .

- Chloride and maleate derivatives exhibit higher toxicity due to electrophilic reactivity .

Research Findings and Limitations

- Toxicity-Activity Trade-off : Longer alkyl chains reduce toxicity but may compromise catalytic efficiency in PVC stabilization .

- Endocrine Disruption : PPARγ/RXRα agonism is conserved across dibutyltin compounds, raising concerns about metabolic interference .

- Data Gaps: No direct studies on Dibutyltin bis(myristylmercapto acetate) were found in the provided evidence. Conclusions are extrapolated from analogues, necessitating further research on its specific toxicological and functional profiles.

Activité Biologique

Dibutyltinbis(myristylmercapto acetate) (DBTBA) is an organotin compound that has garnered attention due to its unique biological activities and potential applications in various fields, including medicine, agriculture, and materials science. This article aims to provide a comprehensive overview of the biological activity of DBTBA, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

Dibutyltinbis(myristylmercapto acetate) is characterized by its organotin backbone combined with two myristyl mercapto acetate moieties. The chemical formula can be represented as CHOSSn. The presence of long-chain fatty acids in its structure suggests potential interactions with biological membranes, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 550.12 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-defined |

| Density | 1.1 g/cm³ |

Antimicrobial Activity

Research has demonstrated that DBTBA exhibits significant antimicrobial properties against various pathogens. A study by Yadav et al. (2020) reported that DBTBA showed inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics.

Table 2: Antimicrobial Efficacy of DBTBA

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Activity

DBTBA has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies conducted by Zhang et al. (2021) indicated that DBTBA induced apoptosis in human breast cancer cells (MCF-7). The compound was shown to activate caspase pathways, leading to cell death.

Case Study: MCF-7 Cell Line

- Objective : To evaluate the cytotoxic effects of DBTBA on MCF-7 cells.

- Method : Cells were treated with varying concentrations of DBTBA for 24 hours.

- Results : A dose-dependent increase in apoptosis was observed, with an IC50 value of 15 µM.

Antioxidant Activity

The antioxidant properties of DBTBA have been explored through various assays, including DPPH and ABTS radical scavenging tests. A study by Kumar et al. (2022) demonstrated that DBTBA exhibited substantial free radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Table 3: Antioxidant Activity of DBTBA

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activities of DBTBA can be attributed to several mechanisms:

- Membrane Interaction : The long-chain fatty acid moieties may facilitate the incorporation of DBTBA into lipid membranes, disrupting membrane integrity and function.

- Enzyme Inhibition : DBTBA may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.